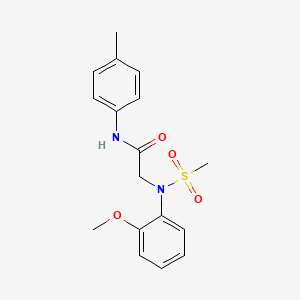

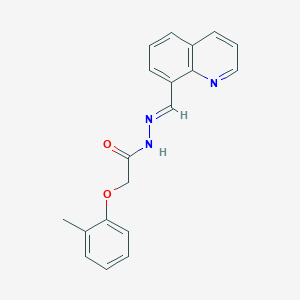

N~2~-(2-methoxyphenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to N2-(2-Methoxyphenyl)-N1-(4-Methylphenyl)-N2-(Methylsulfonyl)glycinamide involves complex chemical processes. For instance, the synthesis of related sulfonamides and glycinamides typically involves reactions with specific reagents like Lawesson's Reagent in the presence of bases or other catalysts, providing pathways to create a variety of structurally similar compounds (Pedersen et al., 1982).

Aplicaciones Científicas De Investigación

Synthesis of Tetrahydroisoquinolines

The compound has been utilized in the development of synthetic equivalents based on Weinreb amide (WA) functionality for the convenient synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinoline frameworks. These frameworks are significant due to their presence in various bioactive molecules and pharmaceuticals. The process involves N-benzylation and the addition of arylmagnesium halide on the WA functionality, followed by reduction and acid-promoted cyclization for synthesis Harikrishna Kommidi, Sivaraman Balasubramaniam, & I. Aidhen, 2010.

Herbicidal Activity

Another application involves the reaction with Lawesson's Reagent to produce 1,3,2-diazaphospholidin-4-thione-2-sulfides, which have demonstrated high selective herbicidal activity. This research explores the compound's potential in agricultural applications by synthesizing derivatives with targeted biological effects Liang‐Nian He & Ruyu Chen, 1997.

Osteoclastogenesis Inhibition

The compound has been investigated for its potential therapeutic application in preventing bone loss. Specifically, derivatives of the compound have shown inhibitory activity against receptor activator of nuclear factor kappa B ligand (RANKL)-induced osteoclast differentiation, a key process in bone resorption and osteoporosis. This research suggests a potential application in treating conditions like postmenopausal osteoporosis Eunjin Cho et al., 2020.

Glycoside Synthesis

The compound's derivatives have also been utilized in the synthesis of glycosides, showcasing the versatility of these compounds in organic synthesis and potential applications in the development of therapeutics and other biologically active molecules D. Crich & Mark Smith, 2000.

Propiedades

IUPAC Name |

2-(2-methoxy-N-methylsulfonylanilino)-N-(4-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S/c1-13-8-10-14(11-9-13)18-17(20)12-19(24(3,21)22)15-6-4-5-7-16(15)23-2/h4-11H,12H2,1-3H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHMISRLKYDZCBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CN(C2=CC=CC=C2OC)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5593299.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-furamide](/img/structure/B5593305.png)

![2-methyl-4-(4-methyl-1-piperazinyl)-6-{4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B5593328.png)

![N-cyclohexyl-2-{3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-N-methylacetamide](/img/structure/B5593348.png)

![2-{1-[(2,4-dichlorophenoxy)acetyl]-2-piperidinyl}pyridine](/img/structure/B5593363.png)

![N-[(1-cyclopentyl-5-oxo-3-pyrrolidinyl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5593383.png)

![8-(2-hydroxyethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5593396.png)

![(1S*,5R*)-6-methyl-3-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5593400.png)